methyl 5-(((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Activity
The synthesis and study of the biological activities of derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound closely related to the specified chemical, have shown promise in cytotoxicity against cancer cell lines and antibacterial properties against Gram-positive and Gram-negative bacteria. One derivative, in particular, demonstrated potent biological activity with a notable IC50 against the HeLa cell line and MIC against photogenic bacteria, highlighting its potential in anticancer and antimicrobial therapies (Weerachai Phutdhawong et al., 2019).
Chemical Synthesis and Structural Analysis
Another study explored the synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H-[1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide. The study provided insights into the structural confirmation of these compounds and described their thiol-thione tautomeric equilibrium, which is significant for understanding the chemical behavior of furan derivatives in various biological and chemical contexts (M. Koparır et al., 2005).
Palladium-Catalysed Direct Arylation
Antibacterial Properties
A focused study on the synthesis and antibacterial activity of 5-thiomethylfuran-2-carboxylic acid derivatives revealed a series of compounds with promising antibacterial properties. These compounds, including esters and acids derived from alkyl or alkoxyphenyl substituents, were shown to possess significant activity against bacterial strains, emphasizing their potential in developing new antibacterial agents (M. Iradyan et al., 2014).
Analytical and Spectral Studies
Investigations into the analytical and spectral properties of furan ring-containing organic ligands have shed light on their chelating properties and antimicrobial activity. This research is pivotal for the synthesis and characterization of new compounds that could serve as ligands in metal complexes with potential applications in catalysis, pharmaceuticals, and materials science (H. Patel, 2020).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
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properties
IUPAC Name |
methyl 5-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-3-23-17(14-10-20-15-7-5-4-6-13(14)15)21-22-19(23)27-11-12-8-9-16(26-12)18(24)25-2/h4-10,20H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUNTPSMGIESMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(O2)C(=O)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate |
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